3-Fluoro-6-nitro-2-(trifluoromethyl)aniline
Overview
Description
3-Fluoro-6-nitro-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4F4N2O2 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
One study explored the use of a related compound, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group (MonoTDG) in the Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process allowed for the efficient and scalable synthesis of compounds that could be further derivatized into useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Spectroscopy and Material Science
Another study conducted a detailed spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline (NTFA), focusing on its vibrational, structural, and thermodynamic characteristics. Through extensive computational and experimental analysis, the research provided insights into how the positioning and electron donor-acceptor capabilities of substituent groups affect the molecular and electronic properties of such compounds (Saravanan et al., 2014).
Safety and Hazards
The safety data sheet for 2-Fluoro-6-(trifluoromethyl)aniline, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
3-fluoro-6-nitro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFEDDRKHIWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230211 | |
Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-15-8 | |
Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-fluoro-6-nitro-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701230211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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